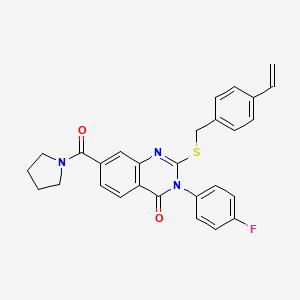

3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-ethenylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O2S/c1-2-19-5-7-20(8-6-19)18-35-28-30-25-17-21(26(33)31-15-3-4-16-31)9-14-24(25)27(34)32(28)23-12-10-22(29)11-13-23/h2,5-14,17H,1,3-4,15-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIQEPZWJHFSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one belongs to the quinazolinone class, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FN₃OS

- Molecular Weight : 345.42 g/mol

The compound features a quinazolinone core, a pyrrolidine carbonyl group, and a vinylbenzyl thioether moiety, which may contribute to its biological activity.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. A study highlighted that compounds similar to quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities demonstrated IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines . The specific compound's potential against these cell lines remains to be thoroughly evaluated but can be inferred based on the activity of related compounds.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess notable antimicrobial properties. A related study found that certain quinazolin-4(3H)-one motifs exhibited minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against fungi such as Candida albicans and Aspergillus niger . The presence of the vinylbenzyl thioether in this compound may enhance its interaction with microbial targets.

Case Studies

The biological activities of quinazolinones are often attributed to their ability to interact with various biological targets. For instance:

- Cytotoxicity : The inhibition of cell proliferation may occur through the induction of apoptosis or cell cycle arrest.

- Antimicrobial Effects : These compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

- Antioxidant Mechanism : Quinazolinones can scavenge free radicals and chelate metal ions, reducing oxidative stress in cells.

Scientific Research Applications

Research indicates that quinazoline derivatives exhibit a range of biological activities:

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives, including this compound, in cancer treatment. For instance:

- Case Study : A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, including HeLa and MGC-803. The results showed that these compounds exhibited significant inhibitory effects on cell growth, with IC50 values in the low micromolar range, indicating substantial anticancer potential .

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties:

- Case Study : One research project assessed the anti-inflammatory effects of several quinazoline derivatives. The findings revealed that these compounds could significantly reduce inflammation markers in vitro, suggesting their utility in treating inflammatory conditions .

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties:

- Overview : Research has indicated that quinazoline derivatives can exhibit antibacterial and antifungal activities against various pathogens. Although specific data for this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria .

Data Tables

Q & A

Basic: What are the common synthetic routes for this quinazolinone derivative, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the condensation of intermediates such as fluorophenyl precursors and thioether-containing moieties. Key steps include cyclization under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid or bases such as triethylamine. Solvents like ethanol, DMF, or DMSO are employed depending on the reaction polarity. For example, microwave-assisted synthesis (e.g., 100°C, 20 minutes) has been shown to enhance efficiency compared to conventional heating (6–8 hours) . Monitoring via TLC or HPLC ensures reaction completion and purity .

Advanced: How can regioselectivity challenges during thioether linkage formation be addressed?

Regioselectivity in thioether bond formation can be controlled by optimizing solvent polarity and temperature. For instance, using polar aprotic solvents (e.g., DMF) at 60–80°C favors nucleophilic substitution at the quinazolinone C2 position. Catalytic bases like K₂CO₃ or Cs₂CO₃ enhance reactivity, while protecting groups on the vinylbenzyl moiety prevent side reactions . Computational modeling (e.g., DFT) may predict reactive sites to guide experimental design .

Basic: Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

- 1H/13C NMR : Confirms substituent positions and purity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Contradictions arise from dynamic rotational barriers or solvent effects. Strategies include:

- Variable Temperature NMR : Resolves overlapping peaks by altering molecular motion .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for ambiguous signals .

- X-ray crystallography : Provides definitive structural confirmation (e.g., bond angles and torsion) .

Basic: What biological targets are commonly investigated for quinazolinone derivatives?

Primary targets include:

- Kinases (e.g., EGFR) : Assessed via enzyme inhibition assays (IC₅₀ values).

- Antimicrobial targets : Tested using MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

- Apoptosis regulators : Evaluated via flow cytometry (e.g., Annexin V staining) .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -F) at the 4-fluorophenyl ring enhances kinase inhibition .

- Scaffold hopping : Replacing pyrrolidine-1-carbonyl with piperazine improves solubility without losing affinity .

- Molecular docking : Predicts binding modes with targets (e.g., ATP-binding pockets) to guide synthetic modifications .

Basic: What safety precautions are recommended during handling?

- PPE : Use nitrile gloves and lab coats to avoid dermal contact.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM).

- First aid : For inhalation exposure, move to fresh air and seek medical attention .

Advanced: How do solvent and catalyst choices influence reaction scalability?

- Solvents : DMSO enables high solubility but complicates purification; switch to ethanol for greener chemistry .

- Catalysts : Heterogeneous catalysts (e.g., Amberlyst-15) simplify recovery and reuse in large-scale synthesis .

- Microwave vs. conventional heating : Microwave reduces energy use by 40% but requires specialized equipment .

Basic: What computational tools predict metabolic stability?

- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic half-life and CYP450 interactions.

- MetaSite : Identifies probable metabolic hotspots (e.g., oxidation at the vinylbenzyl group) .

Advanced: How can in vitro models validate hypothesized mechanisms of action?

- Cell-free assays : Use recombinant proteins (e.g., EGFR kinase domain) to measure direct inhibition .

- CRISPR knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomics : LC-MS tracks compound degradation and metabolite formation in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.